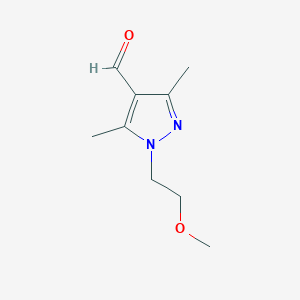

1-(2-Methoxyethyl)-3,5-dimethyl-1h-pyrazole-4-carbaldehyde

Description

1-(2-Methoxyethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative featuring a 2-methoxyethyl substituent at position 1, methyl groups at positions 3 and 5, and a carbaldehyde functional group at position 2. The compound’s structure combines electron-donating (methoxy) and electron-withdrawing (aldehyde) groups, which influence its electronic properties, solubility, and reactivity.

Properties

IUPAC Name |

1-(2-methoxyethyl)-3,5-dimethylpyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-7-9(6-12)8(2)11(10-7)4-5-13-3/h6H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSVLHEMPKJIIDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCOC)C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1155591-75-5 | |

| Record name | 1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyethyl)-3,5-dimethyl-1h-pyrazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dimethylpyrazole with 2-methoxyethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Another synthetic route involves the use of 3,5-dimethylpyrazole-4-carboxylic acid as a starting material. The carboxylic acid is first converted to the corresponding acid chloride using thionyl chloride or oxalyl chloride. The acid chloride is then reacted with 2-methoxyethanol in the presence of a base to yield the desired aldehyde.

Industrial Production Methods

Industrial production of 1-(2-Methoxyethyl)-3,5-dimethyl-1h-pyrazole-4-carbaldehyde may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and minimal by-products. The use of automated systems and real-time monitoring can further improve the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyethyl)-3,5-dimethyl-1h-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 1-(2-Methoxyethyl)-3,5-dimethylpyrazole-4-carboxylic acid.

Reduction: 1-(2-Methoxyethyl)-3,5-dimethylpyrazole-4-methanol.

Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

-

Anticancer Activity :

- Pyrazole derivatives, including 1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, have been explored for their potential anticancer properties. Research indicates that compounds with pyrazole rings exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the pyrazole structure can enhance its activity against breast cancer cells, leading to further investigations into structure-activity relationships (SAR) .

- Anti-inflammatory Properties :

- Antimicrobial Activity :

Agricultural Applications

- Fungicidal and Herbicidal Properties :

-

Pesticide Development :

- The synthesis of new pyrazole derivatives has led to the development of novel pesticides that are more effective and environmentally friendly compared to traditional chemical agents. The unique properties of 1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde make it a candidate for further exploration in pesticide formulations .

Material Science Applications

- Polymer Chemistry :

- Coatings and Adhesives :

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-3,5-dimethyl-1h-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions. The methoxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 1

1-(2-Fluoroethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (CAS: 877133-12-5)

- Structural Difference : The 2-methoxyethyl group in the target compound is replaced with a 2-fluoroethyl group.

- Molecular Weight : 170.19 g/mol (vs. ~183.22 g/mol for the target compound, estimated based on methoxyethyl substitution).

- Electronic Effects : Fluorine’s electronegativity increases the compound’s lipophilicity and may alter hydrogen-bonding interactions compared to the methoxy group.

- Applications : Fluoroethyl derivatives are often explored for enhanced metabolic stability in drug design .

1-(1,1-Dioxidotetrahydrothien-3-yl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (CAS: 955043-57-9)

Functional Group Variations at Position 4

2,3-Dihydro-1H-pyrazole-4-carbonitrile Derivatives

- Structural Difference : The aldehyde group is replaced with a nitrile, and the pyrazole ring is partially saturated.

- Reactivity : Nitriles undergo nucleophilic additions (e.g., forming amines or tetrazoles), whereas aldehydes participate in condensations (e.g., forming Schiff bases).

- Biological Activity : These derivatives exhibit antioxidant (IC50 values: 25–100 μg/mL in DPPH assays) and antimicrobial properties (MIC ranges: 8–64 μg/mL against Staphylococcus aureus and Candida albicans) .

Tabulated Comparison of Key Compounds

Biological Activity

1-(2-Methoxyethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative that has garnered attention due to its diverse biological activities. Pyrazoles are known for their versatility as pharmacophores in medicinal chemistry, exhibiting a range of therapeutic effects including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : C₉H₁₁N₃O

- CAS Number : 1155591-75-5

- Molecular Weight : 165.20 g/mol

This compound features a methoxyethyl group, which may enhance its solubility and biological activity compared to other pyrazole derivatives.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study focusing on various 1,3,5-trisubstituted pyrazoles demonstrated their effectiveness against several bacterial strains and fungi, including Candida albicans . The docking studies conducted on these compounds suggest that they interact effectively with target enzymes involved in microbial metabolism.

| Compound | Activity | Target Organism |

|---|---|---|

| 1-(2-Methoxyethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde | Moderate Antibacterial | Gram-positive and Gram-negative bacteria |

| Other Pyrazoles | Strong Antifungal | Candida albicans |

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties. The compound has been investigated for its potential as a COX-2 inhibitor, which is crucial in the management of inflammatory diseases. The inhibition of COX-2 can lead to reduced production of pro-inflammatory mediators .

Antitumor Activity

The antitumor potential of pyrazole derivatives has been documented extensively. Studies have shown that certain analogs exhibit cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The specific effects of 1-(2-Methoxyethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde on tumor cells require further investigation but are promising based on the activity of related compounds.

Case Studies

- Antimicrobial Screening : In a recent study, 1-(2-Methoxyethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde was tested against multiple bacterial strains. The results indicated moderate activity against both Gram-positive and Gram-negative bacteria, suggesting its potential application in developing new antimicrobial agents .

- Docking Studies : Computational studies using molecular docking techniques revealed that this pyrazole derivative could effectively bind to the active site of GlcN-6-P synthase, an enzyme critical for bacterial cell wall synthesis. This suggests a mechanism through which the compound may exert its antibacterial effects .

Q & A

Q. What are the established synthetic routes for preparing 1-(2-Methoxyethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde?

The compound is typically synthesized via the Vilsmeier-Haack reaction , where 3,5-dimethyl-1-(2-methoxyethyl)-1H-pyrazole undergoes formylation at the 4-position using a mixture of phosphoryl chloride (POCl₃) and dimethylformamide (DMF) . Alternative methods include nucleophilic substitution of halogenated precursors (e.g., 5-chloro derivatives) with methoxyethyl groups under basic conditions (K₂CO₃) .

| Method | Reagents/Conditions | Key Reference |

|---|---|---|

| Vilsmeier-Haack | POCl₃, DMF, 80–100°C, 6–8 hrs | |

| Nucleophilic Substitution | 5-chloro precursor, K₂CO₃, reflux |

Q. How is the structural identity of this compound confirmed experimentally?

Structural confirmation relies on multimodal characterization :

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., aldehyde proton at δ 9.8–10.2 ppm, methoxyethyl group signals) .

- X-ray Crystallography : Resolves molecular geometry (e.g., planar pyrazole ring, bond angles) .

- IR Spectroscopy : Confirms aldehyde C=O stretch (~1700 cm⁻¹) and methoxy C-O stretch (~1100 cm⁻¹) .

Q. What safety protocols are critical when handling this compound?

Due to potential reactivity of the aldehyde group and organophosphorus reagents (e.g., POCl₃), use protective gear (gloves, goggles, lab coats) in a fume hood. Avoid skin contact and ensure proper waste disposal for halogenated byproducts .

Advanced Questions

Q. How can low yields in the Vilsmeier-Haack reaction be addressed during synthesis?

Optimize parameters:

- Temperature : Prolonged heating (>100°C) may degrade the aldehyde; maintain 80–90°C .

- Reagent Ratios : Excess DMF (1.5–2.0 equiv) improves formylation efficiency .

- Workup : Quench with ice-cold sodium acetate to minimize hydrolysis of intermediates .

Q. How to resolve contradictions in spectral data for derivatives (e.g., unexpected peaks in NMR)?

- Impurity Analysis : Use HPLC-MS to detect side products (e.g., oxidized methoxyethyl groups) .

- Regioselectivity Confirmation : Compare experimental ¹³C NMR shifts with DFT-calculated spectra for regioisomers .

- Crystallographic Validation : Single-crystal XRD can distinguish between structural analogs (e.g., phenyl vs. methoxyethyl substituents) .

Q. What strategies enable regioselective functionalization of the pyrazole ring?

- Electrophilic Substitution : The 4-carbaldehyde group directs electrophiles to the 3- or 5-positions. Use Lewis acids (e.g., AlCl₃) for nitration or sulfonation .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling at the 1-position (methoxyethyl group) with aryl boronic acids under Pd catalysis .

Q. How does the methoxyethyl substituent influence the compound’s physicochemical properties?

- Solubility : Increased polarity enhances solubility in polar aprotic solvents (e.g., DMSO, DMF) compared to aryl-substituted analogs .

- Stability : The methoxyethyl group reduces steric hindrance, improving thermal stability (decomposition >200°C) .

Q. What methods are used to assess stability under varying storage conditions?

- Accelerated Degradation Studies : Expose to 40°C/75% RH for 4 weeks; monitor via TLC or HPLC for aldehyde oxidation or hydrolysis .

- Light Sensitivity : UV-Vis spectroscopy (λ 250–300 nm) tracks photodegradation .

Methodological Tables

Q. Table 1. Comparison of Spectral Data for Pyrazole-4-carbaldehydes

| Substituent | ¹H NMR (Aldehyde δ, ppm) | IR C=O (cm⁻¹) | Reference |

|---|---|---|---|

| 1-Phenyl | 10.1 | 1695 | |

| 1-(2-Methoxyethyl) | 9.9 | 1702 | |

| 1-(Trifluoroethyl) | 10.2 | 1710 |

Q. Table 2. Reaction Optimization for Vilsmeier-Haack Synthesis

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–90°C | Maximizes formylation |

| DMF Equivalents | 1.5–2.0 | Reduces side products |

| Reaction Time | 6–8 hrs | Balances completion vs. degradation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.